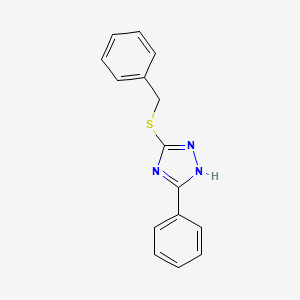

3-(benzylthio)-5-phenyl-4H-1,2,4-triazole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including 3-(benzylthio)-5-phenyl-4H-1,2,4-triazole, typically involves click chemistry reactions or cyclisation of certain precursors. For instance, the synthesis of triazole derivatives through click chemistry has been reported, indicating a method for generating these compounds efficiently (Saleem et al., 2013). Another approach involves the cyclisation of potassium dithiocarbazinate with hydrazine hydrate, leading to the base triazole nucleus (Singh & Kandel, 2013).

Molecular Structure Analysis

The molecular structure of 3-(benzylthio)-5-phenyl-4H-1,2,4-triazole and its derivatives has been characterized through techniques such as single-crystal X-ray diffraction. These studies reveal detailed insights into the geometry of the molecule, including bond lengths, angles, and the overall three-dimensional arrangement. The presence of phenyl, benzylthio, and triazole rings in these molecules contributes to their structural complexity and properties (Saleem et al., 2013).

Chemical Reactions and Properties

3-(Benzylthio)-5-phenyl-4H-1,2,4-triazole compounds have been explored for their reactivity and potential as catalysts in various chemical reactions. These include catalytic oxidation of alcohols and transfer hydrogenation of ketones, showcasing the versatility of triazole derivatives in facilitating chemical transformations (Saleem et al., 2013).

Physical Properties Analysis

The physical properties of 3-(benzylthio)-5-phenyl-4H-1,2,4-triazole derivatives, such as solubility, melting points, and crystallinity, are crucial for understanding their potential applications. These properties are often determined through experimental studies, including spectroscopy and crystallography, providing insights into how these compounds interact with their environment.

Chemical Properties Analysis

The chemical properties of 3-(benzylthio)-5-phenyl-4H-1,2,4-triazole, including acidity, basicity, and reactivity towards various reagents, are essential for their application in synthesis and other chemical processes. Studies on these compounds reveal their potential for forming complexes with metals and serving as ligands in catalytic systems, further expanding their utility in the field of chemistry (Saleem et al., 2013).

Applications De Recherche Scientifique

Corrosion Inhibition and Biocidal Action

3-(Benzylthio)-5-phenyl-1H-1,2,4-triazole has been studied for its efficacy as a corrosion inhibitor and biocide. Research has demonstrated that this compound significantly inhibits corrosion of carbon steel in acidic environments. It functions as a mixed-type inhibitor, impacting both anodic and cathodic reactions, with a predominant effect on the cathodic reaction. Additionally, it exhibits biocidal action against sulfate-reducing bacteria, indicating its potential utility in industrial applications where corrosion and microbial growth are concerns (Abd-Elaal et al., 2014).

Catalytic Properties in Organic Synthesis

The compound has been explored in the realm of organic synthesis, particularly in the context of catalysis. It has been used to generate half-sandwich ruthenium(II) complexes, which were then applied in the catalytic oxidation of alcohols and transfer hydrogenation of ketones. This research opens pathways for its application in synthetic chemistry, especially in facilitating reactions that are fundamental to pharmaceutical and material science industries (Saleem et al., 2013).

Potential in Pharmacology

Antimicrobial Activities

Several studies have focused on the antimicrobial properties of triazole derivatives, including 3-(benzylthio)-5-phenyl-4H-1,2,4-triazole. These compounds have been evaluated against a range of bacterial and fungal strains, demonstrating promising antimicrobial activities. This aspect of the compound's utility is particularly relevant in the context of increasing antibiotic resistance, suggesting a potential role in the development of new antimicrobial agents (Idrees et al., 2019).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-benzylsulfanyl-5-phenyl-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3S/c1-3-7-12(8-4-1)11-19-15-16-14(17-18-15)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPCFMMAXNCEHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NNC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-[(8-fluoro-4-hydroxyquinolin-2-yl)methyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5625533.png)

![8-ethyl-3,3-dimethyl-6-{[2-(4-morpholinyl)ethyl]amino}-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5625539.png)

![2-ethyl-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-5-pyrimidinecarboxamide](/img/structure/B5625560.png)

![2-{1-(2-methylphenyl)-5-[2-(methylthio)ethyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5625563.png)

![N-[(4,5-Dihydro-thiazol-2-ylcarbamoyl)-methyl]-4-fluoro-benzamide](/img/structure/B5625566.png)

![3-cyclopropyl-5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(4-methylbenzyl)-1H-1,2,4-triazole](/img/structure/B5625578.png)

![N,2-dimethyl-N-{3-[(4-methylphenyl)thio]propyl}-5-(methylsulfonyl)pyrimidin-4-amine](/img/structure/B5625585.png)

![4-[(3R*,4S*)-3-amino-4-propylpyrrolidin-1-yl]-1-(4-fluorophenyl)-4-oxobutan-1-one](/img/structure/B5625589.png)

![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]-N,N-dimethyl-1-(3-methylphenyl)-2-oxoethanamine](/img/structure/B5625591.png)

![N'-{(3S*,4R*)-4-isopropyl-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5625600.png)

![3-({1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}oxy)pyridine](/img/structure/B5625609.png)

![N-[(3-ethyl-5-isoxazolyl)methyl]-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5625618.png)

![N-(4-isopropylphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5625626.png)